Cas no 904451-14-5 (3-(2H-1,3-benzodioxole-5-carbonyl)-1-(4-fluorophenyl)methyl-6-methyl-1,4-dihydroquinolin-4-one)
3-(2H-1,3-benzodioxole-5-carbonyl)-1-(4-fluorophenyl)methyl-6-methyl-1,4-dihydroquinolin-4-one Chemical and Physical Properties
Names and Identifiers
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- 3-(1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methylquinolin-4-one
- 904451-14-5
- AKOS001830215
- 3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one
- F3168-1173
- 3-(1,3-benzodioxol-5-ylcarbonyl)-1-(4-fluorobenzyl)-6-methylquinolin-4(1H)-one
- 3-(2H-1,3-benzodioxole-5-carbonyl)-1-(4-fluorophenyl)methyl-6-methyl-1,4-dihydroquinolin-4-one
-
- Inchi: 1S/C25H18FNO4/c1-15-2-8-21-19(10-15)25(29)20(13-27(21)12-16-3-6-18(26)7-4-16)24(28)17-5-9-22-23(11-17)31-14-30-22/h2-11,13H,12,14H2,1H3
- InChI Key: ZQWWLPREAKUCAT-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CN1C=C(C(C2=CC=C3C(=C2)OCO3)=O)C(C2C=C(C)C=CC1=2)=O
Computed Properties
- Exact Mass: 415.12198622g/mol
- Monoisotopic Mass: 415.12198622g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 4
- Complexity: 731
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 55.8Ų
3-(2H-1,3-benzodioxole-5-carbonyl)-1-(4-fluorophenyl)methyl-6-methyl-1,4-dihydroquinolin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3168-1173-2μmol |
3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one |
904451-14-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F3168-1173-5μmol |
3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one |
904451-14-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F3168-1173-10μmol |
3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one |
904451-14-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F3168-1173-20μmol |
3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one |
904451-14-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F3168-1173-1mg |
3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one |
904451-14-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F3168-1173-2mg |
3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one |
904451-14-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F3168-1173-3mg |
3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one |
904451-14-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F3168-1173-4mg |
3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one |
904451-14-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F3168-1173-5mg |
3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one |
904451-14-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F3168-1173-10mg |
3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one |
904451-14-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
3-(2H-1,3-benzodioxole-5-carbonyl)-1-(4-fluorophenyl)methyl-6-methyl-1,4-dihydroquinolin-4-one Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
Additional information on 3-(2H-1,3-benzodioxole-5-carbonyl)-1-(4-fluorophenyl)methyl-6-methyl-1,4-dihydroquinolin-4-one
Introduction to 3-(2H-1,3-benzodioxole-5-carbonyl)-1-(4-fluorophenyl)methyl-6-methyl-1,4-dihydroquinolin-4-one (CAS No. 904451-14-5)
The compound 3-(2H-1,3-benzodioxole-5-carbonyl)-1-(4-fluorophenyl)methyl-6-methyl-1,4-dihydroquinolin-4-one, identified by its CAS number 904451-14-5, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The structural motif combines a benzodioxole core with a dihydroquinolinone scaffold, both of which are well-documented for their pharmacological properties. The presence of a fluorophenyl substituent and a methyl group at specific positions further enhances its chemical diversity and functional potential.
In recent years, the exploration of heterocyclic compounds has been a cornerstone in the development of novel therapeutic agents. The benzodioxole moiety, often found in various bioactive molecules, is renowned for its role in modulating biological pathways related to inflammation and neurotransmission. Specifically, derivatives of benzodioxole have been investigated for their anti-inflammatory and analgesic properties. The incorporation of this moiety into the 3-(2H-1,3-benzodioxole-5-carbonyl)-1-(4-fluorophenyl)methyl-6-methyl-1,4-dihydroquinolin-4-one structure suggests that this compound may exhibit similar pharmacological effects, making it a promising candidate for further investigation.
The dihydroquinolinone component of the molecule is another key feature that contributes to its pharmacological relevance. Dihydroquinolinones are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. The structural flexibility of this scaffold allows for the exploration of various functional groups that can modulate its interaction with biological targets. In particular, the fluorophenyl substituent introduces a fluorine atom, which is often used in medicinal chemistry to enhance metabolic stability and binding affinity. This modification can significantly influence the compound's pharmacokinetic profile and overall efficacy.
Recent advancements in computational chemistry have enabled the rapid screening of large libraries of compounds for potential biological activity. The structural features of 3-(2H-1,3-benzodioxole-5-carbonyl)-1-(4-fluorophenyl)methyl-6-methyl-1,4-dihydroquinolin-4-one make it an attractive candidate for virtual screening and molecular docking studies. These computational approaches have been instrumental in identifying lead compounds with high affinity for target enzymes and receptors. By leveraging these technologies, researchers can predict the biological activity of novel molecules with greater accuracy and efficiency.
The synthesis of this compound involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. The introduction of the benzodioxole carboxyl group followed by the attachment of the fluorophenylmethyl moiety requires precise control over reaction conditions to ensure high yield and purity. Additionally, the modification at the 6-position with a methyl group necessitates careful optimization to avoid unwanted side reactions. The successful synthesis of this complex molecule underscores the importance of advanced synthetic methodologies in modern drug development.
One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. Current research indicates that modulators targeting inflammation and neurotransmission pathways are critical for treating a variety of disorders, including chronic pain syndromes and neurodegenerative diseases. The structural design of 3-(2H-1,3-benzodioxole-5-carbonyl)-1-(4-fluorophenyl)methyl-6-methyl-1,4-dihydroquinolin-4-one aligns well with these therapeutic goals, suggesting that it may serve as a valuable tool for further exploration.
Furthermore, the compound's chemical stability under various conditions makes it suitable for formulation into pharmaceutical products. Stability studies are essential for ensuring that active pharmaceutical ingredients retain their potency over time when exposed to environmental factors such as temperature and humidity. The robustness of this molecule's structure suggests that it can be formulated into oral or injectable preparations without significant degradation.
In conclusion,3-(2H-1,3-benzodioxole-5-carbonyl)-1-(4-fluorophenyl)methyl-6-methyl-1,4-dihydroquinolin-4-one (CAS No. 904451-14-5) represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features and potential biological activities make it an intriguing candidate for further research and development. As computational methods continue to evolve and synthetic techniques become more sophisticated,this compound holds promise as a lead structure for novel therapeutic agents targeting inflammation-related disorders.
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